molecular formula C16H28N2O5 B558263 Boc-MeThr(Bzl)-OH CAS No. 64263-80-5

Boc-MeThr(Bzl)-OH

Cat. No. B558263
CAS RN: 64263-80-5
M. Wt: 323,39 g/mole
InChI Key: IWCSBUBELIDSKW-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-MeThr(Bzl)-OH is a threonine derivative . It has the molecular formula C17H25NO5 and a molecular weight of 323.38 . The IUPAC name for this compound is (2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of Boc-MeThr(Bzl)-OH is characterized by the presence of a tert-butyl carbamate (Boc) group, a methyl group, a benzyl group (Bzl), and a hydroxyl group (OH) . The exact mass of the molecule is 323.17327290 g/mol .


Chemical Reactions Analysis

The Boc group in Boc-MeThr(Bzl)-OH is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Boc-MeThr(Bzl)-OH has a molecular weight of 323.4 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has eight rotatable bonds .

Scientific Research Applications

Solid-Phase Peptide Synthesis

Boc-MeThr(Bzl)-OH is commonly utilized in Solid-phase peptide synthesis (SPPS) with the Boc/Bzl chemistry. This method is instrumental in laboratories worldwide for producing peptides for the pharmaceutical industry and basic research. The Boc/Bzl strategy offers several advantages, including the reliable synthesis of long and complex polypeptides, alternative orthogonality regarding protecting groups, and the ability to create C-terminal thioesters for native chemical ligation. Anhydrous hydrogen fluoride (HF) is typically used in the Boc/Bzl SPPS method for removing the side chain protecting groups of the assembled peptide and releasing the peptide from the resin, a process referred to as 'HF cleavage' (Muttenthaler, Albericio & Dawson, 2015).

Peptide Coupling Reagent

The compound 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, LR, is used as a coupling reagent in peptide synthesis with N-protected amino acids like Boc-S-Ser(Bzl)-OH. This reagent has been shown to react with salts of N-protected amino acids at room temperature in CH2Cl2 to produce intermediates, which upon treatment with two moles of a base and one mole of the salt of an amino acid ester, yield the expected peptide in high yields. This demonstrates the versatility and effectiveness of Boc-MeThr(Bzl)-OH in peptide synthesis (Pedersen et al., 1982).

Synthesis of Tritium-Labeled Peptides

In the study of peptides, Boc-MeThr(Bzl)-OH derivatives are used for the synthesis of tritium-labeled peptides. The hydrogenation of Boc-Δ3Pro-Pro-Ile-OBzl and Boc-Pro-Δ3Pro-Ile-OBzl in a tritium atmosphere in the presence of a catalyst is performed for this purpose. This process allows for the synthesis of labeled peptides, important for various biochemical and pharmacological studies (Shevchenko et al., 2010).

Peptide Sequence Synthesis

Boc-MeThr(Bzl)-OH is also used in the synthesis of complex peptide sequences, such as Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, a part of the peptide sequence of cyclosporine. This synthesis involves various strategic approaches and modifications of the mixed pivalic anhydride method for carboxyl activation. The use of tert-butoxy-carbonyl (Boc) or benzyloxycarbonyl (Z) amino-protecting groups and benzyloxy (OBzl) or tert-butoxy (OtBu) carboxyl-protecting groups in the synthesis demonstrates the relevance of Boc-MeThr(Bzl)-OH in the synthesis of intricate peptide sequences (Wenger, 1983).

Synthesis of Protected Peptides

The polymer support containing the base-labile 2-(2-nitrophenyl)ethyl (NPE) handle is used for the preparation of fully protected (Boc/Bzl) peptides. This method is crucial for the Convergent Solid-Phase Peptide Synthesis of large peptides or proteins, indicating the significance of Boc-MeThr(Bzl)-OH in synthesizing protected peptides for further scientific applications (Albericio, Giralt & Eritja, 1991).

Safety And Hazards

The safety data sheet for Boc-MeThr(Bzl)-OH indicates that it has acute toxicity when ingested (Category 4, H302) .

properties

IUPAC Name

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYNYZJGZSJUGU-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427133
Record name Boc-N-Me-Thr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-MeThr(Bzl)-OH

CAS RN

64263-80-5
Record name Boc-N-Me-Thr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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